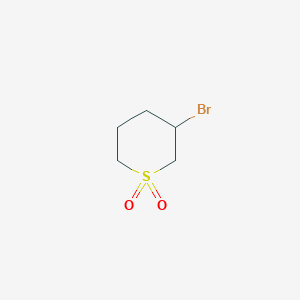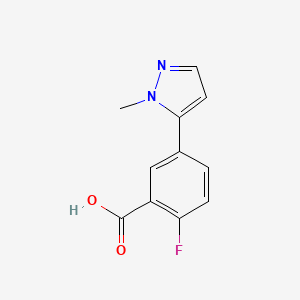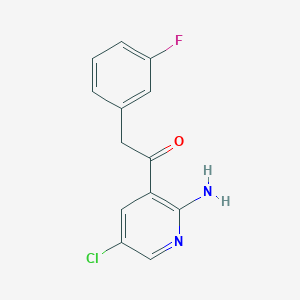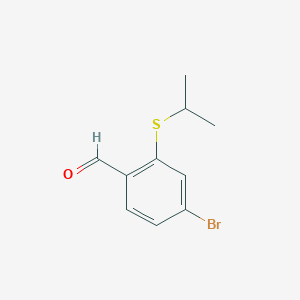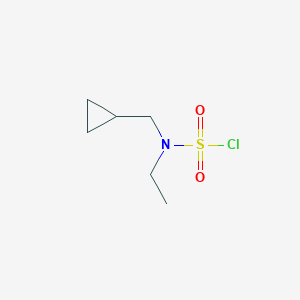![molecular formula C8H6F2N2 B1529509 2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1261844-48-7](/img/structure/B1529509.png)
2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Übersicht
Beschreibung
2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine (DFMP) is an important synthetic intermediate used in the synthesis of a variety of biologically active compounds. It is a heterocyclic compound that is composed of two nitrogen atoms, two carbon atoms, three hydrogen atoms, and two fluorine atoms. DFMP has been used as a starting material for the synthesis of several pharmaceuticals, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. DFMP is also used as a reagent in the synthesis of other heterocyclic compounds, such as pyridine, pyrrolidines, and pyrroles.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The specific scientific field is Medicinal Chemistry .
Summary of the Application
“2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine” is used as a bioisosteric replacement of pyridine-N-oxide in the development of quorum sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density in bacteria. Inhibitors of this system can potentially be used to control bacterial infections.
Methods of Application or Experimental Procedures
A library of 2-difluoromethylpyridine derivatives was designed, synthesized, and evaluated for their quorum sensing activity, biofilm formation, anti-violacein activity, and protease activity . The quorum sensing inhibitor 4NPO was used as a model compound .
Results or Outcomes
Compounds 1 (IC 50 of 35 ± 1.12 μM), 5 (IC 50 of 19 ± 1.01 μM), and 6 (IC 50 of 27 ± 0.67 μM) showed similar or better activity in comparison to 4NPO (IC 50 of 33 ± 1.12 μM) in a quorum sensing system of Pseudomonas aeruginosa . These compounds also showed good antibiofilm biomass of Pseudomonas aeruginosa and reduced violacein production in Chromobacterium violaceum . In terms of protease activity, compounds 1, 5, and 6 showed significant activity compared to 4NPO .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)6-4-5-2-1-3-11-8(5)12-6/h1-4,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQUQRRHDBLZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



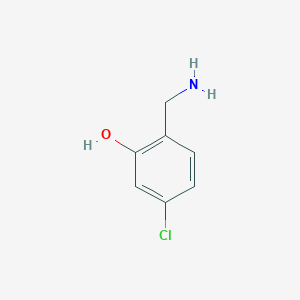
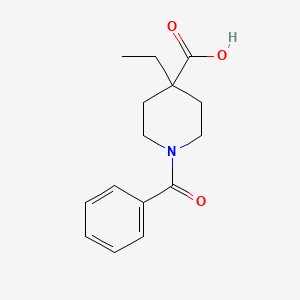
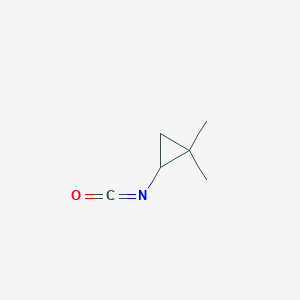
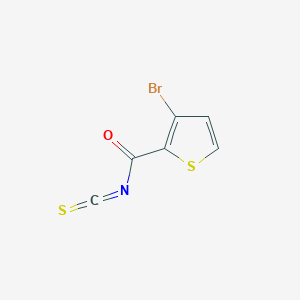
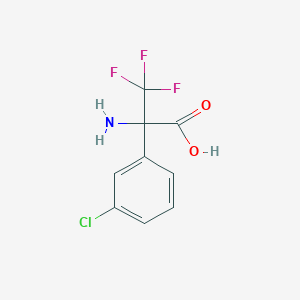
![4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1529434.png)
![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)
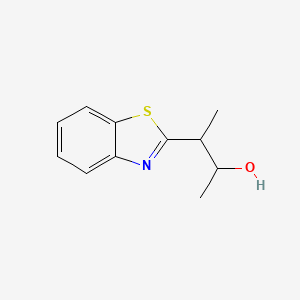
![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)
